molecular formula C17H25N3O3 B267522 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Katalognummer B267522
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: DDFCCLHHIVNKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

Wirkmechanismus

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA transcript. This leads to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. The resulting activation of p53-mediated apoptosis in cancer cells leads to their death.
Biochemical and Physiological Effects:
CX-5461 has been found to induce nucleolar stress in cancer cells, leading to the activation of p53-mediated apoptosis. It has also been found to inhibit the growth of cancer cells in preclinical studies. However, CX-5461 has also been found to have off-target effects, leading to toxicity in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of CX-5461 for lab experiments include its potency as an RNA polymerase I inhibitor and its potential as an anticancer agent. However, the limitations of CX-5461 include its off-target effects and toxicity in normal cells.

Zukünftige Richtungen

For CX-5461 include the development of more potent and selective inhibitors of RNA polymerase I transcription, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. Additionally, the use of CX-5461 as a therapeutic agent for other diseases, such as neurodegenerative disorders, is also an area of future research.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown potential as an anticancer agent in preclinical studies. Its selective inhibition of RNA polymerase I transcription and induction of nucleolar stress make it a promising therapeutic agent for various cancer types. However, its off-target effects and toxicity in normal cells are limitations that need to be addressed. Future research should focus on the development of more potent and selective inhibitors of RNA polymerase I transcription and the identification of biomarkers for patient selection.

Synthesemethoden

The synthesis of CX-5461 involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with N-cyclohexylcarbodiimide, followed by the addition of 2-(2-methoxyethoxy)ethylamine and cyclohexylamine. The resulting product is then purified using chromatography techniques to obtain CX-5461 in its pure form.

Wissenschaftliche Forschungsanwendungen

CX-5461 has shown potential as an anticancer agent in preclinical studies. It has been found to selectively inhibit RNA polymerase I transcription, leading to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. This results in the activation of p53-mediated apoptosis in cancer cells, leading to their death. CX-5461 has shown promising results in preclinical studies in various cancer types, including breast, ovarian, and hematological cancers.

Eigenschaften

Produktname

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Molekularformel

C17H25N3O3

Molekulargewicht

319.4 g/mol

IUPAC-Name

3-(cyclohexylcarbamoylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H25N3O3/c1-23-11-10-18-16(21)13-6-5-9-15(12-13)20-17(22)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

DDFCCLHHIVNKMD-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.